An In-depth Technical Guide to the Physical Properties of 6-Chloro-N4-methylpyrimidine-2,4-diamine
An In-depth Technical Guide to the Physical Properties of 6-Chloro-N4-methylpyrimidine-2,4-diamine
This guide provides a comprehensive overview of the known and projected physical properties of 6-Chloro-N4-methylpyrimidine-2,4-diamine (CAS Number: 1005-37-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with actionable protocols for the empirical determination of its physicochemical characteristics. While experimental data for this specific compound is limited in publicly accessible literature, this guide establishes a framework for its characterization by leveraging computational data and established analytical methodologies for analogous compounds.
Introduction: Unveiling a Key Pyrimidine Derivative
6-Chloro-N4-methylpyrimidine-2,4-diamine is a substituted pyrimidine, a heterocyclic aromatic organic compound similar to purines and pyrimidines found in DNA and RNA. Its structure, featuring a chlorine atom and two amino groups, one of which is methylated, makes it a valuable intermediate in medicinal chemistry and agrochemical synthesis.[1] The strategic placement of these functional groups offers multiple reaction sites for developing novel compounds with potential therapeutic or biological activities.[1] Understanding the physical properties of this molecule is a critical first step in its application, influencing everything from reaction kinetics and formulation to bioavailability and environmental fate.
This document will first present the established and computationally predicted properties of 6-Chloro-N4-methylpyrimidine-2,4-diamine. Subsequently, it will address the current data gaps and provide detailed, field-proven experimental protocols for the comprehensive characterization of its physical properties.
Core Physicochemical Properties
Known and General Properties
The compound is typically available as a solid, often described as a yellow solid, with a purity of 95-97%.[1][2] Key identifiers and basic molecular information are summarized in Table 1.
| Property | Value | Source(s) |
| CAS Number | 1005-37-4 | [2] |
| Molecular Formula | C₅H₇ClN₄ | [2] |
| Molecular Weight | 158.59 g/mol | [2] |
| Appearance | Yellow solid | [1] |
| Purity | ≥95% to 97% | [1][2] |
Computationally Predicted Properties
In the absence of extensive experimental data, computational predictions offer valuable insights into the molecule's behavior. These predictions, summarized in Table 2, are useful for preliminary experimental design, such as selecting appropriate solvent systems.
| Property | Predicted Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 63.83 Ų | |
| logP (Octanol-Water Partition Coefficient) | 0.7539 | |
| Hydrogen Bond Acceptors | 4 | |
| Hydrogen Bond Donors | 2 | |
| Rotatable Bonds | 1 |
These values are computationally derived and should be confirmed by experimental methods.
Spectroscopic and Thermal Properties: A Data Gap
A thorough literature search, including safety data sheets from suppliers, indicates that experimental data for key physical properties such as melting point, boiling point, and detailed spectroscopic analyses (NMR, IR) are currently unavailable or not publicly disclosed. This data gap necessitates a systematic experimental approach to fully characterize the compound.
Proposed Experimental Workflows for Physicochemical Characterization
The following sections outline detailed, self-validating protocols for determining the essential physical properties of 6-Chloro-N4-methylpyrimidine-2,4-diamine. These methodologies are based on standard practices for the characterization of fine organic chemicals and can be adapted as necessary.
Workflow for Material Identification and Purity Confirmation
Before determining physical properties, it is crucial to confirm the identity and purity of the material. This workflow ensures the integrity of subsequent measurements.
Caption: Workflow for melting point determination.
-
Sample Preparation: Finely powder a small amount of the dry sample. Pack the powder into a capillary tube to a height of 2-3 mm. [3]2. Apparatus: Use a calibrated digital melting point apparatus. [4]3. Initial Determination: Heat the sample at a rapid rate (e.g., 10-20°C/min) to find an approximate melting range. [4]4. Accurate Determination: Prepare a new sample and heat to about 15°C below the approximate melting point. Then, decrease the heating rate to 1-2°C/min. [4]5. Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. A narrow melting range (0.5-1.5°C) is indicative of high purity. [5]For context, the unmethylated analogue, 6-Chloropyrimidine-2,4-diamine, has a reported melting point of 199-202°C.
Solubility Profiling
Understanding the solubility of the compound in various solvents is crucial for its application in synthesis and formulation.
-
Setup: Prepare a series of test tubes, each containing approximately 10 mg of the compound.
-
Solvent Addition: To each tube, add 1 mL of a different solvent. Test a range of solvents from non-polar (e.g., hexane), to moderately polar (e.g., ethyl acetate, dichloromethane), to polar aprotic (e.g., acetone, acetonitrile), and polar protic (e.g., ethanol, methanol, water). [6]3. Aqueous pH Dependence: For samples insoluble in water, test solubility in 5% aqueous HCl and 5% aqueous NaOH to determine if the compound has basic or acidic properties that enhance solubility at different pH values. [7][8]4. Observation: Vigorously shake each tube and observe for complete dissolution. Classify as "soluble," "partially soluble," or "insoluble." [9]
Spectroscopic Characterization
Detailed spectroscopic data is essential for the unequivocal identification and quality control of 6-Chloro-N4-methylpyrimidine-2,4-diamine.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal of an FTIR spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Expected Absorptions: Key vibrational bands to look for include N-H stretching of the amino groups (typically 3500-3300 cm⁻¹), C-H stretching of the methyl group and aromatic ring (around 3100-2850 cm⁻¹), C=N and C=C stretching of the pyrimidine ring (1650-1450 cm⁻¹), and C-Cl stretching (800-600 cm⁻¹). [10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
As outlined in Protocol 2, ¹H and ¹³C NMR are fundamental for structural confirmation. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals if the 1D spectra are complex. [12]
Conclusion and Future Work
6-Chloro-N4-methylpyrimidine-2,4-diamine is a chemical intermediate with significant potential in synthetic chemistry. While its fundamental molecular identity is established, a comprehensive profile of its physical properties based on experimental data is currently lacking in the public domain. This guide provides the known and computationally predicted properties and, more importantly, a clear and actionable set of protocols for researchers to systematically characterize this compound. The successful execution of these experimental workflows will provide the foundational data necessary for its effective use in drug discovery and development, and other scientific endeavors.
References
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
Unknown. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]
-
YouTube. (2021, April 29). Solubility test/ Organic lab. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide. Retrieved from [Link]
-
MDPI. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]
-
Unknown. (n.d.). Melting point determination. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]
-
Quest Journals. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,4-diamino-6-chloropyrimidine- 5-thiol. Retrieved from [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]
-
Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]
-
PubMed. (2023, May 5). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]
-
Unknown. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
-
ResearchGate. (2025, August 6). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]
-
Digital Commons@Becker. (2020, November 23). Radiolabeled 6-(2, 3-dichlorophenyl)-N4-methylpyrimidine-2, 4-diamine (TH287): A potential radiotracer for measuring and imaging. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]
-
PMC - NIH. (n.d.). 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
-
National Institute of Standards and Technology. (n.d.). Pyrimethamine - the NIST WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyrimidine, 4-methyl- - the NIST WebBook. Retrieved from [Link]
Sources
- 1. CAS 1005-37-4: 6-chloro-N~4~-methylpyrimidine-2,4-diamine [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. mt.com [mt.com]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. www1.udel.edu [www1.udel.edu]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]

